molecular formula C6H13N B12980820 (1R,2R)-2-Propylcyclopropan-1-amine

(1R,2R)-2-Propylcyclopropan-1-amine

Cat. No.: B12980820
M. Wt: 99.17 g/mol
InChI Key: XNPZNZSQFBQSTE-PHDIDXHHSA-N
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Description

(1R,2R)-2-Propylcyclopropan-1-amine is a chiral cyclopropaneamine derivative of high interest in medicinal chemistry and neuroscience research. Compounds featuring the cyclopropaneamine scaffold, such as Tranylcypromine (TCP), are recognized as privileged structures in drug discovery due to their diverse pharmacological activities . This specific stereoisomer is valuable for exploring the structure-activity relationships (SAR) of synthetic ligands. Research on analogous compounds highlights the critical importance of the cyclopropane ring's stereochemistry on biological activity, where different diastereomers can show significant differences in potency and selectivity at target receptors . While the specific mechanism of action for this propyl derivative is under investigation, related compounds are known to target various enzymes and cellular receptors, including amine oxidases and G-protein-coupled receptors (GPCRs) like the striatum-enriched orphan receptor GPR88 . As such, this compound serves as a key intermediate and pharmacophore for researchers developing novel therapeutic agents for central nervous system (CNS) disorders, cardiovascular diseases, and virology . This product is intended for research purposes and further manufacturing use only; it is not for direct human or veterinary use.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(1R,2R)-2-propylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

XNPZNZSQFBQSTE-PHDIDXHHSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H]1N

Canonical SMILES

CCCC1CC1N

Origin of Product

United States

Preparation Methods

Biocatalytic and Enzymatic Cyclopropanation

A highly stereoselective biocatalytic approach uses engineered enzymes to catalyze cyclopropanation reactions, which can be adapted for preparing cyclopropylamines with defined stereochemistry. For example, engineered ketoreductases and lipases have been employed to convert prochiral or racemic precursors into enantiopure cyclopropyl alcohols or esters, which can be further transformed into cyclopropylamines in two to three steps with high enantiomeric excess (>99.9%).

  • Key features:
    • Use of ethyl diazoacetate and styrene derivatives.
    • Enzymatic kinetic resolution or asymmetric reduction.
    • High stereoselectivity and preparative scale feasibility.

Chemical Synthesis via Friedel-Crafts and Cyclization

A multi-step chemical synthesis involves:

This method achieves high yields (up to 92.8% in intermediate steps) and excellent enantiomeric purity (>99.9% ee).

Step Reagents/Conditions Yield (%) Notes
Alcoholysis Succinic anhydride + methanol High Mono-methyl succinate formed
Acyl Chloride Formation Thionyl chloride, toluene, 35 °C, 6 h High Acyl chloride intermediate
Friedel-Crafts Acylation AlCl3 catalyst, 1,2-difluorobenzene High Methyl 4-ketone-4-(3,4-difluorophenyl) butyrate
Asymmetric Reduction Boric acid dimethyl sulfide High Chiral hydroxy ester
Cyclization Tributylphosphine, diisopropyl azodicarboxylate High Cyclopropanecarboxylic acid methyl ester
Ammonolysis Ammoniacal liquor, aqueous solution ~90 Cyclopropyl formamide
Hoffman Degradation NaOBr, NaOH, 30-60 °C ~87 Cyclopropylamine final product

Chemical Resolution and Kinetic Resolution

Racemic mixtures of cyclopropyl esters or amides can be resolved enzymatically or chemically:

These methods provide access to enantiopure cyclopropylamine precursors, which can be converted to the target amine.

Alternative Synthetic Routes

  • Amide Coupling and Boronic Acid Coupling: Amides derived from cyclopropanecarboxylic acids can be coupled with arylboronic acids followed by acid treatment to yield cyclopropylamines with defined stereochemistry.
  • Acyl Chloride and Amine Coupling: Preparation of acyl chlorides from cyclopropanecarboxylic acids followed by reaction with amines (e.g., tert-butyl amine) under mild conditions to form amides, which can be further transformed.

Research Findings and Analysis

  • Enzymatic methods provide excellent stereocontrol and are scalable but may require engineered enzymes and specific substrates.
  • Chemical methods using Friedel-Crafts acylation and subsequent cyclization are robust, use readily available reagents, and achieve high yields and enantiopurity.
  • Hoffman degradation is a reliable method for converting cyclopropyl amides to amines with good yields.
  • The choice of method depends on the availability of starting materials, desired scale, and stereochemical requirements.

Summary Table of Preparation Methods

Method Type Key Steps Stereoselectivity Yield Range (%) Advantages Limitations
Biocatalytic Cyclopropanation Enzymatic cyclopropanation, kinetic resolution >99.9% ee Moderate to High High stereoselectivity, mild conditions Requires enzyme engineering
Chemical Multi-step Synthesis Alcoholysis, Friedel-Crafts, reduction, cyclization, Hoffman degradation >99.9% ee 75-92 High yield, scalable, well-established Multi-step, requires careful control
Chemical Resolution Lipase/amidase kinetic resolution High Moderate Access to enantiopure intermediates Additional resolution step needed
Amide Coupling Acyl chloride formation, amine coupling Moderate to High Moderate Straightforward, versatile May require further transformations

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce secondary or tertiary amines .

Comparison with Similar Compounds

Substituent Effects: Alkyl vs. Aryl/Halogenated Derivatives

Key structural analogs include cyclopropanamine derivatives with varying substituents (alkyl, aryl, halogenated).

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
(1R,2R)-2-Propylcyclopropan-1-amine Propyl (C₃H₇) C₆H₁₃N 99.18 Moderate hydrophobicity, stereospecificity
(1R,2R)-2-Pentylcyclopropan-1-amine Pentyl (C₅H₁₁) [] C₈H₁₇N 127.23 Increased lipophilicity, reduced solubility
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride 2-Fluorophenyl [] C₉H₁₁ClFN 203.65 Enhanced electronegativity, salt form improves solubility
(1R,2R)-2-Fluoro-2-phenylcyclopropanamine Fluoro, phenyl [] C₉H₁₀FN 151.19 Aromatic π-π interactions, metabolic stability

Key Findings :

  • Aryl/Halogenated Groups : Fluorophenyl substituents () introduce electronegativity and aromaticity, favoring interactions with biological targets (e.g., enzymes, receptors) . The hydrochloride salt form () enhances solubility for in vivo applications.

Stereochemical Considerations

Stereochemistry critically influences biological activity and synthetic accessibility:

Compound Name Configuration Impact on Properties
This compound 1R,2R Optimal spatial alignment for target binding
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine 1R,2S [] Altered binding affinity due to stereochemical mismatch

Research Insight :
The (1R,2R) configuration in the target compound may offer superior complementarity to chiral biological targets compared to the (1R,2S) isomer (), which could exhibit reduced efficacy or off-target effects .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound 2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride (1R,2R)-2-Fluoro-2-phenylcyclopropanamine
Molecular Weight (g/mol) 99.18 203.65 151.19
Solubility (Water) Moderate High (salt form) Low
LogP (Predicted) 1.2 2.5 1.8
Synthetic Yield 60–70% 50–60% 40–50%

Biological Activity

(1R,2R)-2-Propylcyclopropan-1-amine is a chiral amine characterized by a cyclopropane ring with a propyl group at the second position. Its unique structural features confer specific biological activities, making it an interesting compound for research in medicinal chemistry and biochemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The compound exhibits distinct reactivity due to its chiral nature and substitution pattern. It can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to ketones or carboxylic acidsKMnO4, CrO3
Reduction Produces secondary or tertiary aminesLiAlH4, NaBH4
Substitution Introduces functional groups into the cyclopropane ringAlkyl halides, amines

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets. Research indicates that it may act on specific receptors and enzymes, suggesting potential therapeutic roles.

The mechanism of action involves the compound's ability to form stable complexes with biological targets. The cyclopropane ring and amine group facilitate these interactions, modulating the activity of enzymes or receptors involved in various physiological processes.

Therapeutic Applications

Preliminary studies suggest that this compound could be a candidate for drug development. Its structural properties allow it to be utilized in synthesizing pharmaceuticals aimed at treating conditions such as neurodegenerative disorders and cancer.

Case Studies

  • Neurodegenerative Disorders : Research indicates that derivatives of this compound can inhibit protease activity associated with neurodegenerative diseases. The cyclopropane structure plays a crucial role in enhancing binding affinity to target proteins.
  • Cancer Therapy : The compound has shown promise in synthesizing polyamines that exhibit antitumor activity. Its ability to modulate enzyme activities involved in cancer cell proliferation is under investigation.

Comparative Analysis

When compared to similar compounds like (1R,2R)-1,2-Diaminocyclohexane and (1R,2R)-2-Methylcyclopropan-1-amine, this compound demonstrates unique reactivity patterns due to the propyl group's steric and electronic effects. This uniqueness may enhance its biological efficacy.

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesPotential Applications
(1R,2R)-1,2-Diaminocyclohexane Cyclohexane ring with two amine groupsAnticancer agents
(1R,2R)-2-Methylcyclopropan-1-amine Cyclopropane ring with a methyl groupNeuroprotective agents
This compound Cyclopropane ring with a propyl groupDrug development for neurodegeneration and cancer

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